molecular formula C13H13NO3 B13018531 Ethyl8-methoxyquinoline-2-carboxylate

Ethyl8-methoxyquinoline-2-carboxylate

Cat. No.: B13018531
M. Wt: 231.25 g/mol
InChI Key: SLNAHEBHRYPRTP-UHFFFAOYSA-N
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Description

Ethyl 8-methoxyquinoline-2-carboxylate is an organic compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-methoxyquinoline-2-carboxylate typically involves the esterification of 8-methoxyquinoline-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of Ethyl 8-methoxyquinoline-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction may produce various quinoline alcohols .

Scientific Research Applications

Ethyl 8-methoxyquinoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 8-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic processes .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 8-methoxyquinoline-2-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)10-8-7-9-5-4-6-11(16-2)12(9)14-10/h4-8H,3H2,1-2H3

InChI Key

SLNAHEBHRYPRTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC=C2OC)C=C1

Origin of Product

United States

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